molecular formula C7H3ClF3NO2 B13142108 4-Chloro-3-(trifluoromethyl)picolinic acid

4-Chloro-3-(trifluoromethyl)picolinic acid

Cat. No.: B13142108
M. Wt: 225.55 g/mol
InChI Key: KFGWARZYCZTLGG-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)picolinic acid is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which employs boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions . Another approach involves the reaction of 1,1,1-trifluoro-4-aminocrotone with dimethyl 2-methoxymethylene malonate in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. For instance, as a herbicide, it may act by inhibiting key enzymes involved in plant growth. In medicinal applications, it can bind to receptors or enzymes, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison: 4-Chloro-3-(trifluoromethyl)picolinic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H3ClF3NO2

Molecular Weight

225.55 g/mol

IUPAC Name

4-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H3ClF3NO2/c8-3-1-2-12-5(6(13)14)4(3)7(9,10)11/h1-2H,(H,13,14)

InChI Key

KFGWARZYCZTLGG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)C(F)(F)F)C(=O)O

Origin of Product

United States

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